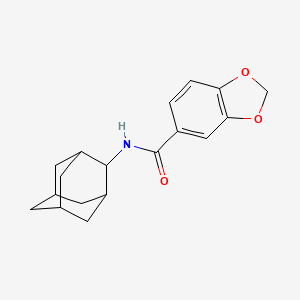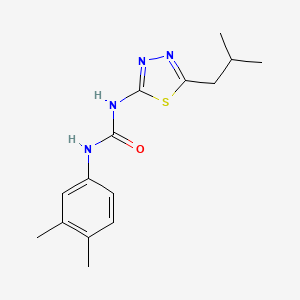
1-acetyl-N-benzyl-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-benzyl-5-indolinesulfonamide, also known as AH7614, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide drugs and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of 1-acetyl-N-benzyl-5-indolinesulfonamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in cells. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1-acetyl-N-benzyl-5-indolinesulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, it has been found to exhibit antioxidant, anti-angiogenic, and anti-metastatic properties. These effects make it a promising candidate for the development of drugs for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-acetyl-N-benzyl-5-indolinesulfonamide is its high purity and good yields, which make it suitable for use in lab experiments. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-acetyl-N-benzyl-5-indolinesulfonamide. One direction is the development of novel drugs based on the compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action in more detail to better understand its biological activities. Additionally, further studies are needed to investigate the compound's pharmacokinetics and toxicity in vivo.
Synthesis Methods
The synthesis of 1-acetyl-N-benzyl-5-indolinesulfonamide involves the reaction of indoline-5-sulfonamide with benzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then acetylated using acetic anhydride to produce 1-acetyl-N-benzyl-5-indolinesulfonamide. This method has been reported in several studies and has been found to yield high purity and good yields of the compound.
Scientific Research Applications
1-acetyl-N-benzyl-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
The compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
In addition, 1-acetyl-N-benzyl-5-indolinesulfonamide has been found to exhibit anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This makes it a potential candidate for the development of anti-viral drugs.
properties
IUPAC Name |
1-acetyl-N-benzyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-15-11-16(7-8-17(15)19)23(21,22)18-12-14-5-3-2-4-6-14/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYZGVRUSLLGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5823880.png)
![4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine](/img/structure/B5823884.png)



![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)



![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)